![molecular formula C13H20ClN5OSi B13883876 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine is a complex organic compound that features a pyridine ring substituted with a chloro group and a triazole ring
准备方法
The synthesis of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropyridin-3-amine with 2-(trimethylsilylethoxymethyl)triazole under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group on the pyridine ring can also participate in binding interactions, affecting the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
相似化合物的比较
Similar compounds to 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine include other triazole and pyridine derivatives. For example:
6-chloropyridin-3-amine: Lacks the triazole ring but shares the chloro-substituted pyridine structure.
2-(trimethylsilylethoxymethyl)triazole: Contains the triazole ring but lacks the pyridine moiety. The uniqueness of this compound lies in its combined structure, which allows for specific interactions and applications not possible with the individual components.
属性
分子式 |
C13H20ClN5OSi |
|---|---|
分子量 |
325.87 g/mol |
IUPAC 名称 |
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine |
InChI |
InChI=1S/C13H20ClN5OSi/c1-21(2,3)7-6-20-10-19-16-9-13(18-19)17-11-4-5-12(14)15-8-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18) |
InChI 键 |
WHWABRUNNPIWSX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1N=CC(=N1)NC2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


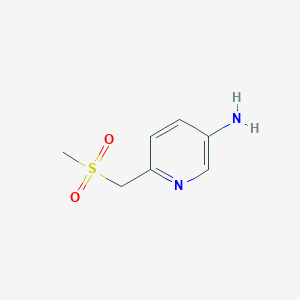
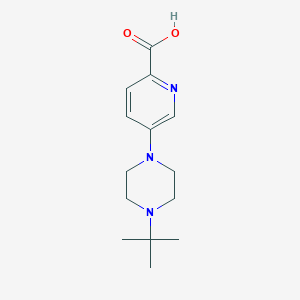
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
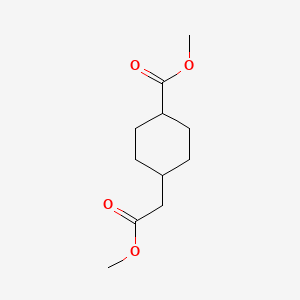
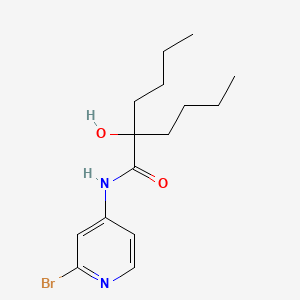
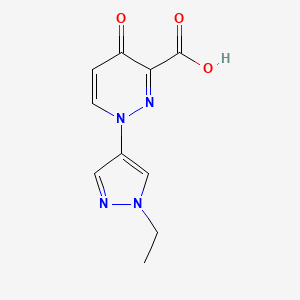

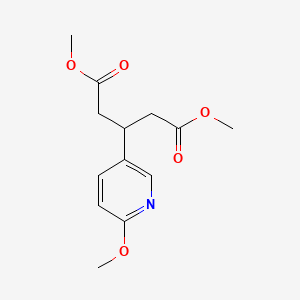


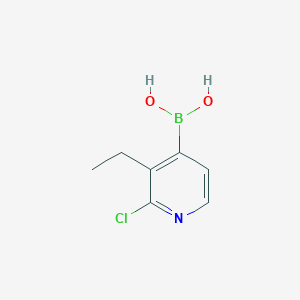

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
